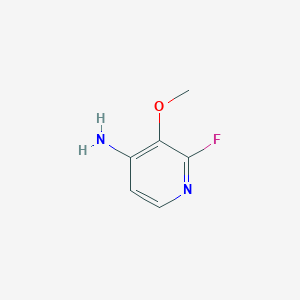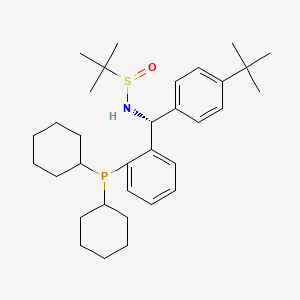![molecular formula C8H6BrNO B13648625 6-(Bromomethyl)furo[2,3-b]pyridine](/img/structure/B13648625.png)
6-(Bromomethyl)furo[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Bromomethyl)furo[2,3-b]pyridine is a heterocyclic compound that features a bromomethyl group attached to a furo[2,3-b]pyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)furo[2,3-b]pyridine typically involves the bromination of a furo[2,3-b]pyridine precursor. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle brominating agents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
6-(Bromomethyl)furo[2,3-b]pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the furo[2,3-b]pyridine core or the bromomethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of azido, thiol, or ether derivatives.
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Formation of reduced furo[2,3-b]pyridine derivatives.
Aplicaciones Científicas De Investigación
6-(Bromomethyl)furo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is utilized in the design of molecular probes for studying biological processes and interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromo-2-(chloromethyl)furo[3,2-b]pyridine
- 6-Bromo-2-(dimethoxymethyl)furo[3,2-b]pyridine
- Nicotinonitrile derivatives
Uniqueness
6-(Bromomethyl)furo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other furo[2,3-b]pyridine derivatives. Its bromomethyl group provides a versatile handle for further functionalization, making it a valuable intermediate in synthetic chemistry .
Propiedades
Fórmula molecular |
C8H6BrNO |
|---|---|
Peso molecular |
212.04 g/mol |
Nombre IUPAC |
6-(bromomethyl)furo[2,3-b]pyridine |
InChI |
InChI=1S/C8H6BrNO/c9-5-7-2-1-6-3-4-11-8(6)10-7/h1-4H,5H2 |
Clave InChI |
QXZSNQMMQHIHHO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC2=C1C=CO2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl N-{6-aminospiro[3.3]heptan-2-yl}carbamate dihydrochloride](/img/structure/B13648567.png)


![(2R)-2-{[(pyridin-2-yl)methyl]amino}propanoicaciddihydrochloride](/img/structure/B13648593.png)






![4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylic acid](/img/structure/B13648641.png)
